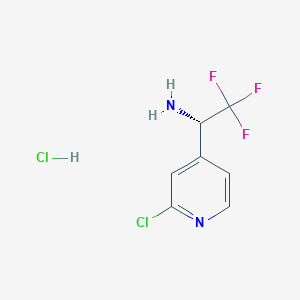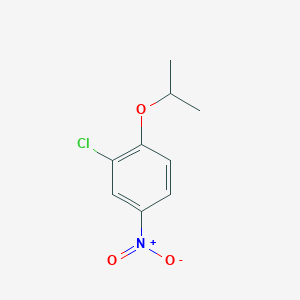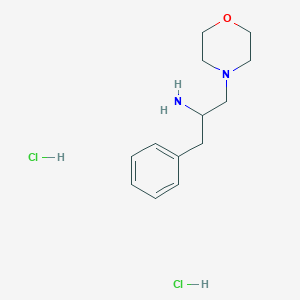
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, a phenyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-3-phenylpropan-2-amine Dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenylpropan-2-amine derivative with morpholine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the stability and solubility of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reaction vessels to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The phenyl group and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted phenylpropan-2-amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Morpholino-3-phenylpropan-2-amine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Morpholino-3-phenylpropan-2-amine Hydrochloride: A similar compound with a single hydrochloride group.
3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine Hydrochloride: Another related compound with a different amine group.
1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride: A compound with a diazepane ring instead of a morpholine ring.
Uniqueness
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride is unique due to its specific combination of a morpholine ring, a phenyl group, and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H22Cl2N2O |
|---|---|
Molekulargewicht |
293.23 g/mol |
IUPAC-Name |
1-morpholin-4-yl-3-phenylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H |
InChI-Schlüssel |
CYDIWHMOXQALMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)

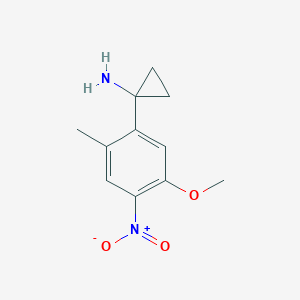
![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)


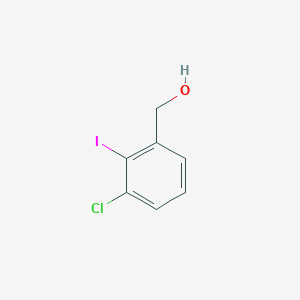
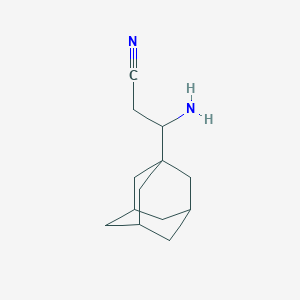
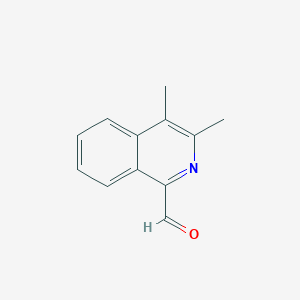
![(6S,9S)-8-((2-Aminobenzo[d]thiazol-4-yl)methyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13042000.png)

